Ethanediamide, N,N-dimethyl-N',N'-bis(1-methylethyl)-
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Overview
Description
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- is a chemical compound with a complex molecular structure. It contains a total of 33 bonds, including 13 non-hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 tertiary amides (aliphatic)
Chemical Reactions Analysis
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding amides or carboxylic acids, while reduction could yield primary or secondary amines .
Scientific Research Applications
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- has several scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a potential candidate for drug development or biochemical studies. In industry, it could be used in the production of polymers, coatings, or other materials requiring specific chemical properties .
Mechanism of Action
The mechanism of action of Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound’s tertiary amide groups may allow it to form hydrogen bonds or other interactions with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved would depend on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
Ethanediamide, N,N-dimethyl-N’,N’-bis(1-methylethyl)- can be compared with other similar compounds, such as N,N-dimethyl-1,2-ethanediamine and N,N-dimethyl-1,2-ethylenediamine These compounds share similar structural features but differ in their specific chemical properties and applications
Properties
CAS No. |
183851-29-8 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N-dimethyl-N',N'-di(propan-2-yl)oxamide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)12(8(3)4)10(14)9(13)11(5)6/h7-8H,1-6H3 |
InChI Key |
IYMZIEYDQOKZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)N(C)C |
Origin of Product |
United States |
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